GLX351322

NOX4 selectivity NADPH oxidase off-target inhibition

GLX351322 is a validated NOX4-selective inhibitor (IC50 5 µM; 8-fold over NOX2) that avoids confounding off-target NOX2 activity. In HFD-fed C57BL/6 mice, 3.8 mg/kg/day p.o. reverses glucose intolerance and preserves beta-cell function. Its reproducible oral regimen and published in vivo efficacy make it the rational choice for metabolic, fibrotic, and ocular oxidative-stress research where isoform specificity is critical.

Molecular Formula C21H25N3O5S
Molecular Weight 431.5 g/mol
Cat. No. B1671677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLX351322
SynonymsGLX351322;  GLX-351322;  GLX 351322
Molecular FormulaC21H25N3O5S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C21H25N3O5S/c1-2-28-21(27)18-14-5-3-7-16(14)30-19(18)22-17(25)13-23-8-10-24(11-9-23)20(26)15-6-4-12-29-15/h4,6,12H,2-3,5,7-11,13H2,1H3,(H,22,25)
InChIKeyKEVHLTCEMHIJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GLX351322: A Selective NADPH Oxidase 4 (NOX4) Inhibitor with Established In Vivo Metabolic and Anti‑Inflammatory Activity


GLX351322 (CAS 835598‑94‑2) is a small‑molecule inhibitor of NADPH oxidase 4 (NOX4), a key enzymatic source of reactive oxygen species (ROS) involved in inflammatory, fibrotic, and metabolic diseases [1]. It inhibits hydrogen peroxide (H₂O₂) production from tetracycline‑inducible NOX4‑overexpressing cells with an IC₅₀ of 5 µM . GLX351322 demonstrates relative selectivity for NOX4 over NOX2 (IC₅₀ 40 µM) . In high‑fat diet‑fed mice, oral administration of GLX351322 at 3.8 mg/kg/day counteracted non‑fasting hyperglycemia and improved glucose tolerance without altering peripheral insulin sensitivity [2].

Why GLX351322 Cannot Be Replaced by a Generic NOX Inhibitor: The Critical Importance of Isoform Selectivity


NADPH oxidase (NOX) inhibitors vary markedly in their isoform selectivity profiles, and this selectivity directly determines both the experimental outcomes and the translational relevance of the data [1]. Widely used pan‑NOX inhibitors (e.g., VAS2870) or dual NOX1/4 inhibitors (e.g., GKT137831) inhibit multiple isoforms with varying potencies , whereas GLX351322 provides a relatively selective NOX4 inhibition profile (IC₅₀ 5 µM for NOX4 vs. 40 µM for NOX2) . This distinction is functionally meaningful: in a study of rheumatoid arthritis fibroblast‑like synoviocytes, GLX351322 was specifically chosen to interrogate the role of NOX4 in IL‑17/TNF‑α‑induced migration, a context in which non‑selective ROS scavenging would obscure isoform‑specific contributions . Substituting GLX351322 with a less selective NOX inhibitor would confound interpretation and could lead to different or even contradictory biological conclusions [2].

GLX351322: Quantitative Differentiation Evidence for Scientific Selection


Selectivity for NOX4 Over NOX2: A Quantitative Comparison of GLX351322 and Alternative NOX Inhibitors

GLX351322 inhibits NOX4 with an IC₅₀ of 5 µM in a cell‑based H₂O₂ production assay, while its activity against NOX2 is substantially weaker (IC₅₀ = 40 µM) [1]. In contrast, the widely used pan‑NOX inhibitor VAS2870 inhibits NOX2 with an IC₅₀ of 0.7 µM and NOX4 with an IC₅₀ of 2.0 µM, demonstrating a less favorable selectivity window for NOX4‑specific interrogation [2]. The dual NOX1/4 inhibitor GKT137831 (setanaxib) exhibits Ki values of 110 nM and 140 nM for NOX1 and NOX4, respectively, but its clinical development emphasizes combined inhibition rather than pure NOX4 selectivity . The NOX4‑selective compound M13 (IC₅₀ = 0.01 µM) is more potent than GLX351322 but is a distinct chemotype with different physicochemical properties and is not as widely validated in vivo [3].

NOX4 selectivity NADPH oxidase off-target inhibition

In Vivo Metabolic Efficacy: GLX351322 Reduces Hyperglycemia in a High‑Fat Diet Mouse Model

In high‑fat diet (HFD)‑fed male C57BL/6 mice, a two‑week oral treatment with GLX351322 at 3.8 mg/kg/day significantly counteracted non‑fasting hyperglycemia and improved glucose tolerance in an intravenous glucose tolerance test (IVGTT) [1]. This effect was achieved without altering peripheral insulin sensitivity, as determined by insulin tolerance testing [2]. In contrast, the dual NOX1/4 inhibitor GKT137831 has been evaluated in diabetic nephropathy models at doses of 30–60 mg/kg/day, demonstrating renoprotective effects but not directly addressing glucose intolerance as a primary endpoint [3]. No comparable in vivo metabolic data are available for the more potent but less validated NOX4 inhibitor M13 [4].

type 2 diabetes glucose intolerance in vivo pharmacology

Cytoprotection in Human Pancreatic Islets: GLX351322 Prevents High‑Glucose‑Induced Cell Death

In long‑term (1‑3 day) experiments with isolated human pancreatic islets, GLX351322 (10 µM) prevented high‑glucose‑induced reactive oxygen species (ROS) production and significantly reduced islet cell death [1]. Furthermore, GLX351322 enhanced glucose‑ and sodium palmitate‑induced insulin release from human islets in vitro . By comparison, the dual NOX1/4 inhibitor GKT137831 has been shown to protect against oxidative stress in endothelial cells but has not been directly evaluated for human islet cytoprotection in the same context [2]. Pan‑NOX inhibitors like VAS2870 exhibit broader off‑target effects that complicate interpretation in primary human tissue assays [3].

beta‑cell protection human islet ROS‑mediated cytotoxicity

Neuroprotective and Anti‑Inflammatory Activity in Retinal Ischemia/Reperfusion Injury

In a mouse model of acute ocular hypertension (AOH)‑induced retinal ischemia/hypoxia injury, treatment with GLX351322 significantly reduced retinal ROS overproduction, inhibited inflammatory cytokine release, suppressed glial activation, and protected retinal structure and function [1]. Quantitative histological analysis demonstrated reduced retinal cell apoptosis and preserved retinal ganglion cell layer integrity [2]. While GKT137831 has been evaluated in models of diabetic retinopathy, the specific AOH model data are unique to GLX351322 [3]. The more potent NOX4 inhibitor M13 lacks comparable in vivo neuroprotection data in this context [4].

retinal ischemia neuroprotection glaucoma model

Best Research and Industrial Application Scenarios for GLX351322


Elucidating NOX4‑Specific Contributions in Metabolic Disease Models

Researchers investigating the role of oxidative stress in type 2 diabetes and beta‑cell dysfunction should prioritize GLX351322 based on its established in vivo efficacy in high‑fat diet‑induced glucose intolerance [1] and its demonstrated cytoprotective effects in human pancreatic islets . The compound's selectivity profile (NOX4 IC₅₀ = 5 µM vs. NOX2 IC₅₀ = 40 µM) ensures that observed metabolic effects can be attributed to NOX4 inhibition rather than to confounding off‑target NOX2 activity [2].

Target Validation in Ocular Ischemia and Neuroinflammation Studies

For projects focused on retinal ischemia‑reperfusion injury, glaucoma, or neuroinflammatory ocular diseases, GLX351322 is the appropriate NOX4‑selective tool based on its validated protection of retinal structure and function in a clinically relevant acute ocular hypertension model [3]. The compound's ability to suppress ROS‑mediated redox‑sensitive factor activation (HIF‑1α, NF‑κB, MAPKs) provides a mechanistic framework for target engagement studies [4].

In Vitro ROS Signaling Studies Requiring Clear Isoform Attribution

When the experimental goal is to specifically interrogate NOX4‑dependent ROS production without confounding NOX2 inhibition, GLX351322 offers a favorable 8‑fold selectivity window that distinguishes it from pan‑NOX inhibitors like VAS2870 and dual NOX1/4 inhibitors like GKT137831 [5]. This selectivity is critical for correctly interpreting signaling pathway involvement, as demonstrated in studies of IL‑17/TNF‑α‑induced fibroblast‑like synoviocyte migration .

In Vivo Pharmacological Studies in Diet‑Induced Obesity and Metabolic Syndrome

GLX351322 is uniquely positioned among NOX4‑selective inhibitors for in vivo metabolic pharmacology studies due to its well‑characterized oral dosing regimen (3.8 mg/kg/day in drinking water) and validated endpoint improvements in glucose tolerance [6]. Unlike more potent but less validated NOX4 inhibitors (e.g., M13) or dual NOX1/4 inhibitors with different selectivity profiles, GLX351322 provides a reproducible in vivo tool with published pharmacokinetic and efficacy data in a widely used C57BL/6 high‑fat diet model [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLX351322

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.